Cas no 2228868-77-5 (1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine)

1-3-(Methoxymethyl)furan-2-ylcyclobutan-1-amine is a specialized cyclic amine derivative featuring a furan moiety with a methoxymethyl substituent. This compound is of interest in synthetic organic chemistry due to its unique structural framework, combining a cyclobutane ring with a functionalized heteroaromatic system. The presence of both amine and furan groups provides versatility in further derivatization, making it a valuable intermediate for pharmaceutical and agrochemical research. Its rigid cyclobutane core may contribute to enhanced stereochemical control in synthesis. The methoxymethyl group offers additional reactivity for selective modifications. This compound is particularly useful in the development of novel bioactive molecules where constrained ring systems and heterocyclic diversity are desired.
1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine structure
2228868-77-5 structure
Product Name:1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine
CAS No:2228868-77-5
MF:C10H15NO2
MW:181.231602907181
CID:5877762
PubChem ID:165979681
Update Time:2025-06-10

1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine
    • EN300-2000032
    • 1-[3-(methoxymethyl)furan-2-yl]cyclobutan-1-amine
    • 2228868-77-5
    • Inchi: 1S/C10H15NO2/c1-12-7-8-3-6-13-9(8)10(11)4-2-5-10/h3,6H,2,4-5,7,11H2,1H3
    • InChI Key: BADOJRJCTAOYIS-UHFFFAOYSA-N
    • SMILES: O1C=CC(COC)=C1C1(CCC1)N

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 48.4Ų

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Additional information on 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine

Introduction to 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine (CAS No: 2228868-77-5)

1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2228868-77-5, belongs to a class of heterocyclic amines that exhibit promising biological activities. The structural framework of this molecule, featuring a fused cyclobutane ring connected to a furan moiety, makes it an intriguing candidate for further exploration in drug discovery and development.

The chemical structure of 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine consists of a cyclobutane ring substituted at the 1-position with an amine group, while the 3-position is linked to a furan ring that carries a methoxymethyl (methyl ether) group. This arrangement introduces both rigidity and flexibility, which are desirable properties for molecules intended to interact with biological targets. The presence of the furan ring enhances the compound's ability to engage with various enzymes and receptors, making it a versatile scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing fused heterocyclic systems. The cyclobutane ring in 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine contributes to its stability and lipophilicity, which are critical factors in drug design. Additionally, the furan moiety is known to participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity to biological targets. These structural features make this compound a valuable asset in the quest for novel therapeutic agents.

One of the most compelling aspects of 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine is its potential application in the development of small-molecule drugs targeting neurological disorders. Preliminary studies have suggested that compounds with similar structural motifs may interact with neurotransmitter receptors and ion channels, which are implicated in conditions such as epilepsy, depression, and neurodegenerative diseases. The unique combination of functional groups in this molecule positions it as a promising lead for further investigation.

The synthesis of 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the desired framework efficiently. The use of these modern techniques not only ensures high yields but also allows for the introduction of diverse substituents, enabling the generation of a library of analogs for structure-function relationship studies.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-3-(methoxymethyl)furan-2-ylcyclobutan-1-amine. Molecular modeling and virtual screening techniques have been instrumental in predicting the binding modes and affinities of this molecule to potential biological targets. These computational approaches complement experimental efforts by providing rapid and cost-effective screening of large chemical libraries, thereby expediting the identification of lead compounds for drug development.

The pharmacokinetic properties of 1-3-(methoxymethyl)furan-2-ylicyclobutanamidine are also under active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. In vitro and in vivo studies are being conducted to assess its bioavailability, metabolic stability, and potential toxicity profiles. These studies will provide essential data for guiding preclinical development and ensuring that this compound progresses safely into human trials.

In conclusion, 1 - 3 - ( methoxymethyl) furan - 2 - ylcyclobutan - 1 - amine (CAS No: 2228868 - 77 - 5) represents a fascinating compound with significant pharmaceutical promise. Its unique structural features, combined with its potential biological activities, make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, 1 - 3 - ( methoxymethyl) furan - 2 - ylcyclobutan - 1 - amine and related analogs are likely to play an important role in the discovery and development of new therapeutic agents.

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